benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate
Overview
Description
This compound is a derivative of pyrrolidine, which is a cyclic secondary amine . The (2S,4S) notation indicates that it has two chiral centers at the 2nd and 4th positions of the pyrrolidine ring, both of which are in the S (sinister, or left) configuration . The benzyl group is attached to the nitrogen atom of the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, as has been done for similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present. For example, the cyano group could potentially undergo reactions to form amines, amides, or carboxylic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by techniques such as NMR and FT-IR spectroscopy, as has been done for similar compounds .Scientific Research Applications
Synthesis and Medicinal Applications
Benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate derivatives are utilized in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. N-protected versions of these compounds can be synthesized using a process that involves double fluorination, leading to high yields of synthons like 4-fluoropyrrolidine-2-carboxamides and carbonitriles, valuable for medicinal applications (Singh & Umemoto, 2011).
Chiral Building Blocks in Organic Synthesis
The compound acts as a key chiral building block for synthesizing biologically active compounds. One efficient synthesis approach for related compounds involves chlorination and nitrile anion cyclization, demonstrating utility in creating valuable intermediates for organic synthesis (Ohigashi, Kikuchi, & Goto, 2010).
Catalysis in Organic Chemistry
The compound is also involved in catalytic processes, such as in the intramolecular hydroamination of N-allenyl carbamates, facilitating the formation of pyrrolidine derivatives. This showcases its role in creating various organic compounds through catalyzed cyclization processes (Zhang et al., 2006).
Antimicrobial Applications
In some studies, derivatives of this compound have been synthesized and tested for antimicrobial activities, indicating potential applications in the development of new antimicrobial agents (Sreekanth & Jha, 2020).
Inhibition of Cholinesterases
Certain derivatives of this compound have been studied for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, demonstrating potential utility in treating diseases related to cholinesterase dysfunction (Pizova et al., 2017).
Optimization in Drug Synthesis
The compound has been utilized in the optimization of synthesis processes for drugs. For example, its derivatives have been employed in the synthesis of genotoxic impurities in pharmaceutical compounds, contributing to the development of more efficient and safer drug production methods (Katta et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c14-11-6-12(7-15)16(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6,8-9H2/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYBNHDQRCKGOO-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C#N)C(=O)OCC2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C#N)C(=O)OCC2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635234 | |
Record name | Benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518047-78-4 | |
Record name | Benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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